molecular formula C28H36O11 B012468 Bruceanol F CAS No. 101910-72-9

Bruceanol F

Cat. No.: B012468
CAS No.: 101910-72-9
M. Wt: 548.6 g/mol
InChI Key: PCKQDAAUYVCTJJ-XYGKKIDYSA-N
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Description

Musk is a class of aromatic substances commonly used in perfumery. Originally derived from the glandular secretions of the musk deer, musk compounds are now predominantly synthesized due to ethical and sustainability concerns. These compounds are known for their distinctive, long-lasting scent, which is often described as earthy, woody, and sweet.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of musk compounds involves various chemical reactions. One common method is the Eschenmoser–Tanabe fragmentation, enyne metathesis, and Diels–Alder reaction . These reactions are used to create musk analogues with different macrocyclic ring systems and annulated ring systems. The starting materials are typically macrocyclic ketones, which are transformed into more complex structures through these reactions.

Industrial Production Methods

In industrial settings, the production of musk compounds often involves large-scale chemical synthesis. For example, polycyclic musk compounds such as Galaxolide and Tonalide are produced in significant quantities for use in perfumes and other personal care products . These compounds are synthesized through a series of chemical reactions that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Musk compounds undergo various chemical reactions, including:

    Oxidation: Musk compounds can be oxidized to form different products, depending on the specific structure of the compound.

    Reduction: Reduction reactions can modify the functional groups within musk compounds, altering their scent profile.

    Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the musk molecule, changing its properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of musk compounds include:

Major Products

The major products formed from these reactions include various musk analogues with different ring structures and functional groups. These products are used in a wide range of applications, from perfumes to personal care products.

Comparison with Similar Compounds

Musk compounds can be classified into four distinct structural classes :

    Macrocyclic musks: Derived from natural compounds and characterized by large ring structures.

    Nitromusks: The first commercially available synthetic musks, known for their stability and strong scent.

    Polycyclic aromatic musks: Known for their outstanding stability and widespread use in the fragrance industry.

    Alicyclic musks: The latest generation of musk compounds, discovered at the end of the 20th century.

Each class of musk compounds has unique properties that make them suitable for different applications. For example, polycyclic aromatic musks are highly stable and widely used in detergents and personal care products, while macrocyclic musks are prized for their close resemblance to natural musk scents .

Properties

CAS No.

101910-72-9

Molecular Formula

C28H36O11

Molecular Weight

548.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate

InChI

InChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h7-8,11,13-14,16,18-21,23,29,31,33H,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1

InChI Key

PCKQDAAUYVCTJJ-XYGKKIDYSA-N

SMILES

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

Synonyms

bruceanol F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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